molecular formula C14H9NO3 B1266790 N-(4-Hydroxyphenyl)Phthalimide CAS No. 7154-85-0

N-(4-Hydroxyphenyl)Phthalimide

Cat. No. B1266790
CAS RN: 7154-85-0
M. Wt: 239.23 g/mol
InChI Key: PHHOJUGXERSDJH-UHFFFAOYSA-N
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Description

“N-(4-Hydroxyphenyl)Phthalimide” is also known as “2-(4-hydroxyphenyl)isoindoline-1,3-dione”. It has a molecular formula of C14H9NO3 and a molecular weight of 239.2262 .


Molecular Structure Analysis

The molecular structure of “N-(4-Hydroxyphenyl)Phthalimide” is represented by the linear formula C14H9NO3 . More detailed structural information, such as 3D models or crystal structures, was not found in the search results.


Physical And Chemical Properties Analysis

“N-(4-Hydroxyphenyl)Phthalimide” has a density of 1.4±0.1 g/cm3, a boiling point of 475.1±47.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It also has a molar refractivity of 64.0±0.3 cm3, a polar surface area of 58 Å2, and a molar volume of 165.2±3.0 cm3 .

Scientific Research Applications

Synthesis of Synthetic Indigo

N-(4-Hydroxyphenyl)Phthalimide: is utilized in the synthesis of synthetic indigo, a dye with a deep blue color traditionally obtained from plant sources. The compound serves as a precursor in the production process, where it undergoes a series of chemical reactions to form the indigo dye. This synthetic approach allows for a more consistent and reliable source of indigo for use in coloring fabrics .

Production of Phthalocyanine Pigments

This compound is also instrumental in the manufacture of phthalocyanine pigments, which are known for their stability and intense blue or green colors. These pigments find applications in inks, coatings, and plastics, providing vibrant hues and excellent lightfastness .

Biopigment Analogue Research

Due to its structural similarity to biopigments like porphyrins, N-(4-Hydroxyphenyl)Phthalimide is studied as an analogue in research. Scientists explore its binding properties and interactions with biological molecules, which can lead to insights into the function of natural pigments .

Isoindole Moiety Studies

The isoindole moiety present in N-(4-Hydroxyphenyl)Phthalimide makes it a valuable compound for studying the properties and reactions of isoindole structures. These studies can contribute to the development of new materials and pharmaceuticals .

Safety and Hazards

“N-(4-Hydroxyphenyl)Phthalimide” may be irritating to eyes, respiratory system, and skin . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

2-(4-hydroxyphenyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-10-7-5-9(6-8-10)15-13(17)11-3-1-2-4-12(11)14(15)18/h1-8,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHOJUGXERSDJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50291188
Record name N-(4-Hydroxyphenyl)Phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7154-85-0
Record name 7154-85-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73844
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Hydroxyphenyl)Phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

360 g (2.43 mol) of phthalic anhydride are used as initial charge in 1.2 l of DMF (dimethylformamide) in a round-bottomed flask. 264 g (2.42 mol) of aminophenol are added slowly to this mixture. The mixture is stirred at 140° C. for 8 hours. During this period, water is removed by distillation by way of the head of a column. The mixture is permitted to cool to room temperature, and the precipitated solid is removed by suction filtration. The solid is washed first with water and then with ethanol, and is then dried in vacuo. This gives 445 g of a beige-coloured solid.
Quantity
360 g
Type
reactant
Reaction Step One
Quantity
264 g
Type
reactant
Reaction Step Two
Name
Quantity
1.2 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of N-(4-Hydroxyphenyl)Phthalimide?

A: N-(4-Hydroxyphenyl)Phthalimide is an aromatic compound with the molecular formula C14H9NO3 and a molecular weight of 239.23 g/mol. Its structure combines a phthalimide group and a phenol group connected via a nitrogen atom. The presence of both a carboxylic acid group and a phenolic hydroxyl group makes it a versatile building block for synthesizing various polymers, including poly(imide-ester)s [, , ] and poly(ester-imide-benzoxazole)s [].

Q2: How is N-(4-Hydroxyphenyl)Phthalimide used in polymer synthesis?

A: N-(4-Hydroxyphenyl)Phthalimide and its derivatives serve as monomers in various polymerization reactions. For instance, direct condensation polymerization with amino acids like 4-aminobenzoic acid or 6-aminohexanoic acid, using diphenylchlorophosphate and pyridine, yields copoly(amide–ester–imide)s []. Additionally, N-(4-Hydroxyphenyl)Phthalimide can be further modified to incorporate benzoxazole units, ultimately leading to poly(ether-imide-benzoxazole)s [, ] and poly(ester-imide-benzoxazole)s [].

Q3: What are the benefits of incorporating N-(4-Hydroxyphenyl)Phthalimide into polymers?

A: Polymers incorporating N-(4-Hydroxyphenyl)Phthalimide and its derivatives often exhibit desirable properties like high thermal and thermooxidative stability [, ]. Some of these polymers, particularly the copoly(amide–ester–imide)s, demonstrate thermotropic liquid crystalline behavior within specific temperature ranges []. These characteristics make them potentially valuable for applications requiring materials with high thermal resistance and specific optical properties.

Q4: Are there any challenges associated with using N-(4-Hydroxyphenyl)Phthalimide in polymer synthesis?

A: While N-(4-Hydroxyphenyl)Phthalimide offers benefits, challenges exist. For example, direct self-polycondensation of N-(4-Hydroxyphenyl)phthalimide-4-carboxylic acid at elevated temperatures proved unsuccessful in achieving high molecular weight polymers []. Furthermore, the synthesis of poly(ether-imide-benzoxazole)s using nucleophilic aromatic substitution was limited by polymer precipitation, though higher polymerization temperatures yielded higher molecular weight products []. These challenges highlight the need for further research to optimize polymerization conditions and explore alternative synthetic routes.

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